1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(1-benzyl-5-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYWJMQGCVHNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377511 | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-60-6 | |
| Record name | 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133992-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents . The reaction conditions often include the use of sodium hydride and methanesulfonyl azide in acetonitrile at ambient temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized hybrid compounds containing 1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone and evaluated their activity against various bacterial strains. The results indicated that these compounds possess notable antibacterial effects, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. The compound has been tested in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival .
Materials Science
Synthesis of Functional Materials
The compound serves as an important intermediate in the synthesis of functional materials, including polymers and coatings. Its ability to form stable complexes with metal ions allows it to be used in the development of advanced materials with enhanced properties such as corrosion resistance and UV stability .
Photostabilizers
In materials science, this compound has been utilized as a photostabilizer in plastics and coatings. Its incorporation helps to improve the longevity and performance of materials exposed to UV radiation by preventing degradation .
Agricultural Chemistry
Pesticidal Applications
The compound has shown potential as a pesticide due to its biological activity against various pests. Studies have indicated that formulations containing triazole derivatives can effectively control pest populations while being less harmful to beneficial insects .
Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Initial findings suggest that it may enhance plant growth and yield by modulating hormonal pathways within plants .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in chemical reactions . Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at the triazole N1 position and the acetyl group at C3. These modifications influence reactivity, biological activity, and physicochemical properties.
Table 1: Structural and Molecular Comparisons
Physicochemical and Crystallographic Properties
- Crystal Packing: The brominated derivative () exhibits a dihedral angle of 51.9° between the triazole and benzene rings, affecting molecular stacking . In contrast, the fluorophenyl propenone derivative () adopts a planar conformation due to conjugation, enhancing crystallinity .
- Melting Points: The target compound’s derivatives vary widely; for example, the fluorophenyl propenone analog melts at 169–170°C , while brominated analogs show higher thermal stability due to halogen interactions .
Hazard Profiles
- The oxadiazole-containing analog () is classified as Irritant (Xi) due to its reactive amino-furazan group . No significant hazards are reported for the benzyl-substituted parent compound .
Biological Activity
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a triazole ring, known for its ability to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 1610380-87-4 |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi. Specifically, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In particular, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Table: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can coordinate with metal ions and interact with enzymes involved in cellular processes. This interaction can disrupt normal cellular functions leading to antimicrobial or anticancer effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by Nithinchandra et al. (2013) evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry (2010), researchers synthesized several triazole derivatives and assessed their antiproliferative activity against cancer cell lines. The results indicated that this compound effectively inhibited cell growth through apoptosis induction.
Q & A
Q. What are the common synthetic routes for 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by benzylation and acetylation. Reaction optimization involves controlling temperature (e.g., 60–80°C for cycloaddition) and using anhydrous solvents like DMF to minimize side reactions. For example, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (a precursor) is hydrolyzed to the corresponding acid and then converted to the ethanone derivative via decarboxylative acylation . Alternative routes may employ Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃) for direct ketone introduction .
Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
Characterization involves:
- ¹H/¹³C NMR : Distinct signals for the benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and methyl groups (δ ~2.4 ppm for triazole-CH₃).
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and triazole C-N (~1450 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 215.25 (C₁₂H₁₃N₃O⁺) . X-ray crystallography confirms planar geometry of the triazole ring and dihedral angles between substituents .
Q. What are the recommended purification methods for this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/chloroform (1:1) yields high-purity crystals suitable for biological assays or crystallographic studies .
Advanced Research Questions
Q. How are crystallographic disorders in this compound derivatives resolved during refinement?
Disorder in trifluoromethyl groups or benzyl substituents is modeled using split positions with occupancy ratios (e.g., 0.77:0.23 for fluorine atoms) in SHELXL. Restraints on bond lengths and angles (DFIX, SIMU) maintain geometric rationality. Hydrogen-bonding networks (C–H⋯F/O/N) are validated via Mercury CSD’s packing analysis tools to ensure structural consistency .
Q. What computational methods are employed to predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the triazole N2 and electrophilic regions at the ketone oxygen. Molecular dynamics simulations assess conformational stability in solvent environments .
Q. How do researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) are resolved by:
- Batch Reproducibility Checks : Ensuring synthetic consistency via HPLC purity (>95%).
- Crystallographic Validation : Confirming substituent geometry (e.g., benzyl orientation) impacts receptor binding.
- Dose-Response Curves : Testing across concentrations (1–100 µM) to identify false negatives due to solubility limits .
Q. What strategies are used to enhance compound stability under physiological conditions?
- pH Buffering : Stability assays in PBS (pH 7.4) identify hydrolysis-prone sites (e.g., acetyl group).
- Prodrug Design : Masking the ketone as an oxime or Schiff base improves serum half-life .
- Cocrystallization : Coformers like succinic acid reduce hygroscopicity .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
